molecular formula C11H11ClFNO B2580723 1-(4-Chloro-2-fluorobenzoyl)pyrrolidine CAS No. 1377899-61-0

1-(4-Chloro-2-fluorobenzoyl)pyrrolidine

Cat. No.: B2580723
CAS No.: 1377899-61-0
M. Wt: 227.66
InChI Key: SNCAEFUVPBKXKP-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorobenzoyl)pyrrolidine is an organic compound with the molecular formula C11H11ClFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzoyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 4-chloro-2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzoyl group can be replaced by other nucleophiles.

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substituted benzoyl pyrrolidines
  • Lactams
  • Alcohol derivatives

Scientific Research Applications

1-(4-Chloro-2-fluorobenzoyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorobenzoyl)pyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-fluorobenzoyl)pyrrolidine
  • 1-(3-Chloro-4-methylbenzoyl)pyrrolidine
  • 1-(4-Fluorobenzylsulfonyl)pyrrolidine

Uniqueness: 1-(4-Chloro-2-fluorobenzoyl)pyrrolidine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzoyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCAEFUVPBKXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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